molecular formula C10H9NO2S2 B2755156 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid CAS No. 924868-89-3

2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2755156
CAS No.: 924868-89-3
M. Wt: 239.31
InChI Key: CEVZCINETUGVRV-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

Thiazoles, including 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-aminothiazole derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as thiophene and thiazole derivatives. The process often includes steps like halogenation, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor

Comparison with Similar Compounds

Uniqueness: 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid is unique due to its combined thiazole and thiophene rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for drug development and material science applications .

Properties

IUPAC Name

2-(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-6-7(5-9(12)13)11-10(15-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVZCINETUGVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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